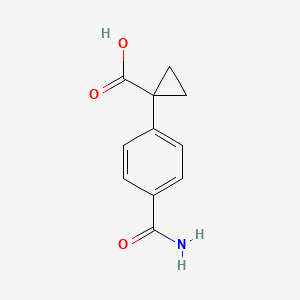

1-(4-Carbamoylphenyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-carbamoylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c12-9(13)7-1-3-8(4-2-7)11(5-6-11)10(14)15/h1-4H,5-6H2,(H2,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXNTAWHBYFNQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356551-41-1 | |

| Record name | 1-(4-carbamoylphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(4-Carbamoylphenyl)cyclopropane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4-aminobenzonitrile with cyclopropanecarboxylic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1-(4-Carbamoylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo substitution reactions, particularly at the cyclopropane ring, using reagents like halogens or nucleophiles.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(4-Carbamoylphenyl)cyclopropane-1-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its unique functional groups that enhance chemical reactivity .

Biology

The compound has been studied for its role in enzyme inhibition and protein-ligand interactions. It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to significant implications for understanding disease mechanisms and developing new therapeutic strategies .

Case Study : Research indicates that derivatives of cyclopropane carboxylic acids can inhibit ethylene biosynthesis in plants, suggesting potential agricultural applications . In silico studies have demonstrated that certain derivatives exhibit superior binding affinities to enzymes such as 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), which is crucial for regulating plant growth and development.

Medicine

In medicinal chemistry, ongoing research is exploring the therapeutic applications of this compound. Its anti-inflammatory and anticancer properties are of particular interest. The compound's ability to modulate enzymatic activity positions it as a candidate for drug development aimed at treating various diseases, including cancer and inflammatory disorders .

Therapeutic Mechanism : The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biological pathways relevant to disease progression .

Mechanism of Action

The mechanism of action of 1-(4-Carbamoylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(4-Carbamoylphenyl)cyclopropane-1-carboxylic acid with analogous cyclopropane-carboxylic acid derivatives, focusing on molecular properties, synthesis, and applications.

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., Br, F, Cl) increase acidity (lower pKa) and enhance reactivity in cross-coupling reactions .

- Electron-donating groups (e.g., OCH₃, OH) improve solubility and stability but reduce electrophilicity .

- The carbamoyl group in the target compound may facilitate hydrogen bonding, enhancing binding affinity in biological systems .

Synthetic Accessibility :

- Halogenated derivatives are often synthesized via Friedel–Crafts cyclopropanation or halogenation of preformed cyclopropanes .

- Cyclopropene derivatives (e.g., 2,4-difluorophenyl) require specialized methods like silyl ester hydrolysis or Cloke–Wilson rearrangements .

Applications :

Biological Activity

1-(4-Carbamoylphenyl)cyclopropane-1-carboxylic acid (CAS Number: 1356551-41-1) is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C11H11NO3. It features a cyclopropane ring substituted with a carbamoyl group and a carboxylic acid, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which can modulate enzyme activities and influence metabolic pathways.

Inhibitory Effects on Ethylene Biosynthesis

Research indicates that derivatives of cyclopropanecarboxylic acids, including this compound, may act as inhibitors of ethylene biosynthesis in plants. Ethylene is a crucial hormone in plant development, and its regulation can enhance fruit quality and shelf life. In silico studies have shown promising results for this compound as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO2), an enzyme involved in ethylene production in Arabidopsis thaliana .

Case Studies

- In Silico Studies : A study conducted using molecular docking simulations demonstrated that the compound exhibits strong binding affinity to the active site of ACO2, suggesting its potential as a bioactive agent in regulating plant physiology . The binding energy values obtained from these simulations indicate that this compound has competitive advantages over existing inhibitors.

- Comparative Analysis : In comparison to other known inhibitors like methylcyclopropane and pyrazinecarboxylic acid, this compound showed superior binding constants, indicating its efficacy as an ethylene biosynthesis inhibitor .

Data Tables

| Compound | Binding Energy (ΔG kcal/mol) | Binding Constant (Kb M−1) |

|---|---|---|

| This compound | -6.4 | 4.94 × 10^4 |

| Methylcyclopropane | -3.1 | 0.188 × 10^3 |

| Pyrazinoic acid | -5.3 | 7.61 × 10^3 |

Q & A

Q. What synthetic strategies are effective for preparing 1-(4-Carbamoylphenyl)cyclopropane-1-carboxylic acid and its derivatives?

Methodological Answer: Cyclopropane-containing compounds are typically synthesized via cyclopropanation reactions. For example, similar derivatives like 1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid are synthesized using 1-bromo-2-chloroethane and nitrile precursors under basic conditions, achieving yields of 77–79% . Key steps include:

- Cyclopropanation : Use of transition metal catalysts (e.g., Rh) or base-mediated ring closure.

- Functionalization : Introduction of the carbamoyl group via amidation or coupling reactions.

- Purification : Recrystallization or chromatography to isolate the product.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify cyclopropane ring integrity and substituent positions .

- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS) .

- Mass Analysis : High-resolution MS (HRMS) for molecular formula validation (e.g., C₁₁H₁₀N₂O₃) .

Advanced Research Questions

Q. How does the cyclopropane ring influence biological activity and metabolic stability?

Methodological Answer: The cyclopropane ring introduces steric hindrance and electronic effects, impacting:

- Enzyme Binding : Rigidity may enhance affinity for target proteins (e.g., antimicrobial enzymes) .

- Metabolic Stability : Resistance to oxidative degradation compared to linear analogs. For instance, malonyl conjugates of cyclopropane derivatives (e.g., 1-(malonylamino)cyclopropane-1-carboxylic acid) exhibit prolonged stability in plant tissues, modulating ethylene biosynthesis .

- Quantitative Analysis : Compare degradation rates using isotopic labeling (e.g., ¹⁴C) and LC-MS/MS .

Q. How can researchers address contradictions in reported biological activities?

Methodological Answer: Discrepancies often arise from assay conditions or model systems. To resolve:

- Standardized Assays : Use uniform protocols (e.g., MIC assays for antimicrobial studies) .

- Control for Conjugates : Measure both free and conjugated forms (e.g., malonyl-ACC in plants) to avoid underestimating activity .

- Structural Analog Comparison : Test derivatives (e.g., trifluoromethyl or bromophenyl analogs) to isolate structure-activity relationships .

Q. What role do conjugated derivatives play in biochemical pathways?

Methodological Answer:

- Ethylene Biosynthesis : In plants, 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC) is a stable conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC), regulating ethylene production under stress. Quantify MACC via HPLC with fluorescence detection after derivatization .

- Drug Delivery : Conjugation (e.g., esterification) can enhance bioavailability. For example, tert-butyl esters improve cell permeability in vitro .

Q. What methodologies are optimal for quantifying this compound in biological systems?

Methodological Answer:

- Plant Tissues : Extract with 80% ethanol, followed by HPLC separation on a C18 column and quantification via UV (210 nm) or tandem MS .

- Microbial Systems : Use Bradford assay () to normalize protein content, then apply LC-MS with isotopic internal standards (e.g., d₄-ACC) .

- Limit of Detection (LOD) : Achieve sub-nanomolar sensitivity using derivatization with dansyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.